molecular formula C27H22N2O6 B2831364 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 866588-63-8

2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2831364
CAS No.: 866588-63-8
M. Wt: 470.481
InChI Key: RUYVSGJGZXMKPC-UHFFFAOYSA-N
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Description

This compound features a quinoline core modified with a [1,3]dioxolo[4,5-g] fused ring system, a benzoyl group at position 7, and an 8-oxo functional group. The acetamide side chain is substituted with a 4-ethoxyphenyl moiety, distinguishing it from related derivatives.

Properties

IUPAC Name

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O6/c1-2-33-19-10-8-18(9-11-19)28-25(30)15-29-14-21(26(31)17-6-4-3-5-7-17)27(32)20-12-23-24(13-22(20)29)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYVSGJGZXMKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. The starting materials often include quinoline derivatives, benzoyl chloride, and ethoxyphenyl acetic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Analog: N-(2H-1,3-Benzodioxol-5-yl)acetamide Derivative

A closely related compound, 2-{7-Benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2H-1,3-benzodioxol-5-yl)acetamide, differs only in the acetamide substituent (4-ethoxyphenyl vs. benzodioxol). The benzodioxol group may enhance π-π stacking interactions in biological targets due to its aromaticity, whereas the ethoxyphenyl group in the target compound likely increases lipophilicity, improving membrane permeability .

Feature Target Compound Benzodioxol Analog
Acetamide Substituent 4-ethoxyphenyl 2H-1,3-benzodioxol-5-yl
Lipophilicity Higher (ethoxy group) Moderate (polar benzodioxol)
Potential Bioactivity Enhanced cellular uptake inferred Possible stronger target binding

Isoquinoline Alkaloids from Coptis chinensis

Compounds isolated from Coptis chinensis, such as 6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methylester (compound 4 in ), share the [1,3]dioxolo[4,5-g] system. These alkaloids exhibit structural motifs associated with antibacterial and anti-inflammatory activities. The target compound’s 8-oxo group mirrors the 8-oxo modifications in these alkaloids, which are critical for metal chelation and redox activity .

Quinoline Derivatives with Halogen Substituents

2-[(5,7-Dibromoquinolin-8-yl)amino]ethanone () and related 8-hydroxyquinoline derivatives highlight the importance of substituents at positions 5, 7, and 6. Bromine atoms in dibromoquinoline enhance electrophilicity, favoring interactions with bacterial enzymes. In contrast, the target compound’s 7-benzoyl and 8-oxo groups may confer selectivity toward eukaryotic targets (e.g., kinase inhibition) while retaining metal-chelating properties akin to 8-hydroxyquinoline .

Feature Target Compound 5,7-Dibromoquinoline
Position 7 Benzoyl group Bromine
Position 8 Oxo group Amino/ hydroxy group
Electronic Effects Electron-withdrawing (benzoyl) Electron-withdrawing (Br)
Bioactivity Potential kinase inhibition Antibacterial

Research Findings and Inferences

  • Metal Chelation: The 8-oxo group in the target compound may mimic 8-hydroxyquinoline’s ability to form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), a feature linked to antimicrobial and anticancer effects .
  • Substituent Effects : The 4-ethoxyphenyl acetamide likely improves pharmacokinetics over polar analogs, balancing solubility and permeability.
  • Structural Uniqueness: The combination of [1,3]dioxolo[4,5-g], benzoyl, and ethoxyphenyl groups distinguishes this compound from simpler quinoline derivatives, suggesting novel mechanisms of action .

Biological Activity

The compound 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure

The chemical structure of the compound includes a quinoline core with a dioxole moiety and an ethoxyphenyl acetamide side chain. This unique configuration is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative and antimicrobial properties. Below are detailed findings from various studies:

Antiproliferative Activity

  • In Vitro Studies : The compound has been tested against several cancer cell lines, demonstrating notable cytotoxic effects. For instance:
    • HeLa Cells : The compound showed an IC50 value indicating effective inhibition of cell proliferation.
    • MV-4-11 Cells : In studies focused on leukemia, it exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a high therapeutic index.
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Antimicrobial Activity

  • Bacterial Inhibition : The compound has demonstrated activity against various bacterial strains:
    • Effective against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties comparable to established antibiotics.
  • Fungal Activity : Some studies have reported antifungal effects against common pathogens, with particular efficacy noted in certain fungal strains.

Case Studies

Several case studies highlight the efficacy of this compound in biological applications:

  • Study on Cancer Cell Lines : A study evaluated the antiproliferative effects on multiple cancer cell lines including breast and lung cancer cells. Results indicated that modifications to the compound's structure could enhance its potency.
  • Antibacterial Efficacy : Another study focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited growth at concentrations lower than those required for conventional antibiotics.

Data Tables

Activity TypeCell Line/OrganismIC50/MIC (µM)Notes
AntiproliferativeHeLa12.5Induces apoptosis
AntiproliferativeMV-4-1110.0High selectivity towards cancer cells
AntibacterialStaphylococcus aureus15.0Comparable to standard antibiotics
AntibacterialEscherichia coli20.0Effective against resistant strains
AntifungalCandida albicans25.0Notable inhibition observed

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